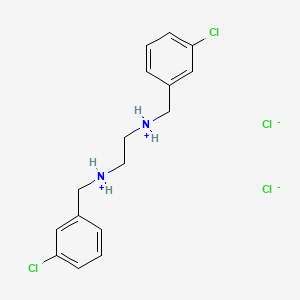![molecular formula C17H13N3O3S2 B2865390 Ethyl 5-(benzo[d]thiazole-6-carboxamido)-4-cyano-3-methylthiophene-2-carboxylate CAS No. 896324-21-3](/img/structure/B2865390.png)
Ethyl 5-(benzo[d]thiazole-6-carboxamido)-4-cyano-3-methylthiophene-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl benzo[d]thiazole-5-carboxylate is a compound with the molecular formula C10H9NO2S . Thiazoles are heterocyclic organic compounds which have a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms .
Synthesis Analysis
While specific synthesis methods for “Ethyl 5-(benzo[d]thiazole-6-carboxamido)-4-cyano-3-methylthiophene-2-carboxylate” are not available, benzothiazole derivatives have been synthesized through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions etc .Molecular Structure Analysis
The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule .Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .
科学的研究の応用
Synthesis and Chemical Properties
The scientific research on Ethyl 5-(benzo[d]thiazole-6-carboxamido)-4-cyano-3-methylthiophene-2-carboxylate mainly focuses on its synthesis and application in creating novel compounds with potential pharmacological and material properties. A related compound, ethyl-2-(benzenepeptide-5-yl)-4-methyl-1,3-thiazole-5-carboxylate, was designed and synthesized, highlighting the methods for cyclization of thioamide with chloroacetoacetate, achieving yields above 60% (Tang Li-jua, 2015). Another study focused on the photochemical reactions of halothiazoles, revealing the photophysical properties and singlet oxygen activation, indicating the potential for these compounds in photo-oxidation processes (M. Amati et al., 2010).
Antimicrobial and Anti-inflammatory Applications
Research on thiazolo[5,4-d]pyrimidines, which share structural similarities, showed molluscicidal properties, providing insights into potential antimicrobial applications of similar compounds (K. El-bayouki & W. Basyouni, 1988). Another study explored the synthesis of ethyl 2-amino-4-methylthiazole-5-carboxylate derivatives, investigating their antimicrobial activities against various bacterial and fungal strains, suggesting the compound's relevance in developing new antimicrobial agents (N. Desai, N. Bhatt, S. Joshi, 2019).
Material Science and Photophysical Studies
The synthesis and study of tandem photoarylation-photoisomerization of halothiazoles, including ethyl 2-arylthiazole-5-carboxylates, contribute to understanding the photophysical properties and application in material science for singlet-oxygen sensitizers (M. Amati et al., 2010).
Safety and Hazards
将来の方向性
作用機序
Target of Action
Benzothiazole derivatives have been found to exhibit potent anti-tubercular activity . They have been discussed against the target DprE1, a crucial enzyme involved in the cell wall biosynthesis of Mycobacterium tuberculosis .
Mode of Action
Benzothiazole derivatives are known to interact with their targets, leading to inhibition of the target’s function . The interaction of the compound with its target could lead to changes in the target’s function, potentially inhibiting the growth of the pathogen.
Biochemical Pathways
Given the anti-tubercular activity of benzothiazole derivatives, it can be inferred that the compound may affect the pathways involved in the survival and proliferation of mycobacterium tuberculosis .
Result of Action
The inhibition of the target enzyme could potentially lead to the disruption of the pathogen’s cell wall biosynthesis, thereby inhibiting its growth .
特性
IUPAC Name |
ethyl 5-(1,3-benzothiazole-6-carbonylamino)-4-cyano-3-methylthiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O3S2/c1-3-23-17(22)14-9(2)11(7-18)16(25-14)20-15(21)10-4-5-12-13(6-10)24-8-19-12/h4-6,8H,3H2,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXTSZCUGJIQNKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=C(S1)NC(=O)C2=CC3=C(C=C2)N=CS3)C#N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(6-bromobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)cyclohexanecarboxamide hydrochloride](/img/structure/B2865309.png)

![1-[3-[[(E)-4-(Dimethylamino)but-2-enoyl]amino]propyl]piperidine-3-carboxamide](/img/structure/B2865313.png)
![N-[2-hydroxy-2,2-bis(thiophen-2-yl)ethyl]-2-methoxyacetamide](/img/structure/B2865314.png)
![N-(4-(3-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-3-oxopropyl)thiazol-2-yl)benzamide](/img/structure/B2865317.png)

![Benzo[c][1,2,5]thiadiazol-5-yl(4-(pyridin-2-yl)piperazin-1-yl)methanone](/img/structure/B2865319.png)
![1-(2,5-dimethoxyphenyl)-3-(4-fluorophenyl)-3-hydroxy-3,5,6,7,8,9-hexahydro-2H-imidazo[1,2-a]azepin-1-ium bromide](/img/structure/B2865322.png)
![5-((4-Ethylpiperazin-1-yl)(thiophen-2-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2865323.png)


![N-Methyl-N-[1-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]-1H-imidazole-5-sulfonamide](/img/structure/B2865330.png)